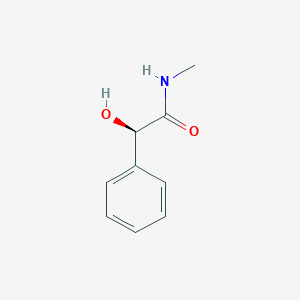

(R)-2-Hydroxy-N-methyl-2-phenylacetamide

Description

Significance of Chiral Amides as Privileged Scaffolds in Asymmetric Synthesis

Chiral amides are considered powerful and versatile compounds in the field of asymmetric synthesis. rsc.org Their significance stems from their role as "privileged scaffolds," structures that can be used to effectively control the stereochemistry of a reaction. This control is crucial because most biological molecules, especially pharmaceutical targets, exist as a single enantiomer. wikipedia.org Consequently, developing methods to synthesize these molecules in an enantiomerically pure form has become a major focus for organic chemists. iupac.org

The utility of chiral amides is often demonstrated through their use in chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgyork.ac.uk The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for future use. york.ac.uk This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with high levels of stereochemical precision. nih.gov Chiral amides derived from structures like pyrrolidines have been successfully used as synthons in enantioselective transformations, highlighting their effectiveness. iupac.orgresearchgate.net

The development of racemization-free methods for creating amide and peptide bonds has further enhanced the utility of these scaffolds, providing greener and more efficient alternatives for their synthesis. rsc.org

Overview of the (R)-2-Hydroxy-N-methyl-2-phenylacetamide Core Structure and its Stereochemical Features

The core structure of this compound features a central carbon atom that is a stereogenic center. This carbon is bonded to four different substituent groups: a phenyl group (-C₆H₅), a hydroxyl group (-OH), an N-methylacetamide group (-C(=O)NHCH₃), and a hydrogen atom. The presence of this chiral center means the molecule can exist as two non-superimposable mirror images, or enantiomers.

The designation "(R)" refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This specific configuration defines the molecule's absolute stereochemistry. The combination of the aromatic phenyl ring, the hydrogen-bonding capable hydroxyl and amide groups, and the defined stereocenter makes this scaffold a subject of interest in stereoselective synthesis and as a building block for more complex chiral molecules.

Table 1: Physicochemical Properties of 2-Hydroxy-N-methyl-2-phenylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molar Mass | 165.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | (R)-N-methyl mandelic amide |

| Melting Point | 96 °C |

Note: Data sourced from combined chemical databases. biosynth.comnih.gov

Historical Context and Evolution of Research on α-Hydroxy Phenylacetamides

The class of compounds known as α-hydroxy amides, to which this compound belongs, are recognized as important intermediates in organic and pharmaceutical synthesis. researchgate.net Their value is demonstrated by their presence in various bioactive compounds and their utility as precursors for synthesizing other important molecules like α-hydroxy esters and α-hydroxycarboxylic acids. acs.org

Historically, the synthesis of α-hydroxy amides has been approached through various methods. Traditional preparations often involved enzyme-catalyzed or Lewis acid-catalyzed reactions. researchgate.net While effective to some degree, these methods could present challenges regarding operational simplicity, yield, and stereoselectivity. researchgate.net

Research has evolved to develop more efficient and selective synthetic routes. One significant advancement is the catalytic hydration of cyanohydrins. acs.org Cyanohydrins are readily available starting materials, and their direct conversion to α-hydroxy amides represents an efficient pathway. For instance, palladium(II)-catalyzed transfer hydration of cyanohydrins using carboxamides as water donors has been developed as a method that proceeds under mild conditions. acs.org Another modern approach involves the chemoselective reduction of α-keto amides. researchgate.net This strategy allows for the synthesis of α-hydroxy amides from corresponding α-keto amides, often with high selectivity. researchgate.net The continuous development of such catalytic methods reflects the ongoing effort to improve the synthesis of this valuable class of chiral compounds. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-hydroxy phenylacetamides |

| α-hydroxy amides |

| α-hydroxy esters |

| α-hydroxycarboxylic acids |

| Cyanohydrins |

| Carboxamides |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-methyl-2-phenylacetamide |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m1/s1 |

InChI Key |

MXAUJGXTIIVWRS-MRVPVSSYSA-N |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for R 2 Hydroxy N Methyl 2 Phenylacetamide

Chemoenzymatic and Biocatalytic Approaches to Enantiopure (R)-2-Hydroxy-N-methyl-2-phenylacetamide

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and exhibit remarkable enantioselectivity, making them ideal catalysts for producing enantiopure pharmaceuticals and fine chemicals. The synthesis of this compound often proceeds through the preparation of its precursor, (R)-mandelic acid or its derivatives, for which several enzymatic strategies have been developed.

Lipase-Mediated Kinetic Resolution Strategies for Precursors and Analogues

Lipases are a class of hydrolase enzymes widely utilized in organic synthesis for the kinetic resolution of racemic alcohols and carboxylic acids. nih.gov In the context of synthesizing the target compound, lipases are primarily used to resolve racemic mandelic acid esters, which are key precursors. The process, known as enzymatic kinetic resolution (EKR), relies on the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme.

One common strategy is the lipase-catalyzed acylation of racemic methyl mandelate (B1228975). tandfonline.com In this process, an acyl donor, such as vinyl acetate, is used to selectively acylate one enantiomer, leaving the other unreacted. For instance, using Pseudomonas sp. lipase (B570770) in isopropyl ether, the (S)-enantiomer of methyl mandelate is preferentially acylated, allowing for the recovery of the desired (R)-methyl mandelate with high enantiomeric excess (≥98% ee) at approximately 60% conversion. tandfonline.com The choice of acyl donor can be critical; vinyl esters with shorter alkyl chains tend to increase the reaction rate, while vinyl butyrate (B1204436) has been shown to maximize enantioselectivity in some cases. tandfonline.com

An alternative approach is the deacylation (alcoholysis) of racemic O-acylated mandelates. tandfonline.com In this method, a racemic ester like methyl O-butyryl-(RS)-mandelate is treated with an alcohol (e.g., butanol) in the presence of a lipase. Penicillium roqueforti lipase has demonstrated excellent enantioselectivity (E > 100) in this transformation, preferentially catalyzing the alcoholysis of the (R)-ester to produce (S)-methyl mandelate, leaving the desired (R)-ester precursor behind. tandfonline.com

| Enzyme Source | Substrate | Strategy | Acyl Donor/Nucleophile | Solvent | Product | Enantiomeric Excess (ee) | Conversion (%) | Ref |

| Pseudomonas sp. lipase | Methyl (RS)-mandelate | Acylation | Vinyl acetate | Isopropyl ether | (R)-Methyl mandelate | ≥ 98% | ~60% | tandfonline.com |

| Penicillium roqueforti lipase | Methyl O-butyryl-(RS)-mandelate | Deacylation (Alcoholysis) | Butanol | Isopropyl ether | (S)-Methyl mandelate | ≥ 97% | ~40% | tandfonline.com |

| Candida rugosa lipase | Racemic Naproxen methyl ester | Hydrolysis | Water | Buffer/DIPE | (S)-Naproxen | High | N/A | nih.gov |

| Burkholderia cepacia lipase | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | Vinyl acetate | DIPE | (R)-alcohol | 94% | ~50% | nih.gov |

Nitrilase-Catalyzed Asymmetric Hydrolysis of Mandelenitrile Derivatives

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. osdd.net This enzymatic transformation is particularly powerful for the synthesis of (R)-mandelic acid from racemic mandelonitrile. The process operates as a dynamic kinetic resolution (DKR), which allows for a theoretical yield of 100% of a single enantiomer. researchgate.net

The reaction proceeds via the enantioselective hydrolysis of (R)-mandelonitrile to (R)-mandelic acid. The unreacted (S)-mandelonitrile, which is chemically unstable, undergoes spontaneous racemization back to (R,S)-mandelonitrile under the mild, typically aqueous, reaction conditions. researchgate.net This in situ racemization continuously replenishes the (R)-substrate for the enzyme, allowing the entire racemic mixture to be converted into the desired (R)-acid product. researchgate.netresearchgate.net

Several microbial sources of nitrilases have been identified and employed for this transformation. A nitrilase from Alcaligenes faecalis ZJUTB10 has been expressed in Escherichia coli and used for the efficient production of (R)-mandelic acid with an enantiomeric excess greater than 99%. researchgate.net Similarly, new bacterial isolates such as Pseudomonas putida, Microbacterium paraoxydans, and Microbacterium liquefaciens have shown high nitrilase activity and enantioselectivity (>93% ee) for this conversion. osdd.net To enhance operational stability for industrial applications, whole recombinant E. coli cells expressing nitrilase have been immobilized, demonstrating excellent reusability over numerous cycles without significant loss of activity. nih.gov

| Nitrilase Source | Substrate | Key Feature | Product | Enantiomeric Excess (ee) | Ref |

| Alcaligenes faecalis W10 | (R,S)-Mandelonitrile | Free cells | (R)-(−)-Mandelic acid | > 99% | researchgate.net |

| Alcaligenes sp. | (R,S)-Mandelonitrile | Dynamic Kinetic Resolution | (R)-(−)-Mandelic acid | High | researchgate.net |

| Pseudomonas putida | (R,S)-Mandelonitrile | Whole-cell biocatalyst | (R)-(−)-Mandelic acid | > 93% | osdd.net |

| Recombinant E. coli (A. faecalis nitrilase) | (R,S)-Mandelonitrile | Immobilized cells | (R)-(−)-Mandelic acid | High | nih.gov |

Penicillin G Acylase-Catalyzed Enantioselective Amidation

Penicillin G acylase (PGA) (EC 3.5.1.11) is an industrially significant enzyme, primarily known for its role in hydrolyzing penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic antibiotics. nih.govresearchgate.net However, PGA is also a versatile catalyst for the formation of amide bonds in a process known as kinetically controlled synthesis. nih.gov This capability can be harnessed for the enantioselective synthesis of chiral amides.

The direct enantioselective amidation of (R,S)-mandelic acid or its activated esters with methylamine, catalyzed by PGA, represents a potential route to this compound. In this approach, the enzyme preferentially utilizes one enantiomer of the racemic acid precursor to acylate the amine. The mechanism proceeds through an acyl-enzyme intermediate, formed when the carboxylic acid acylates a serine residue in the enzyme's active site. creative-enzymes.com This intermediate then reacts with the amine nucleophile (methylamine) to form the desired amide product.

The broad substrate specificity and high stereoselectivity of PGA make it suitable for the resolution of various racemic compounds. nih.govplos.org While PGA's primary industrial application is in antibiotics, its use in producing other chiral compounds is an area of active research. nih.gov By selecting the appropriate enzyme variant and optimizing reaction conditions, PGA can catalyze the coupling of an acyl donor (like an (R)-mandelic acid ester) with a nucleophile (methylamine) to yield the target chiral amide with high enantiopurity. nih.govoup.com

| Enzyme | Reaction Type | Acyl Donor | Nucleophile | Product Application | Key Feature | Ref |

| Penicillin G Acylase (PGA) | Kinetically Controlled Synthesis | Activated Carboxylic Acid (e.g., Ester) | Amine | β-Lactam Antibiotics | Forms amide bond via acyl-enzyme intermediate | nih.gov |

| Penicillin G Acylase (PGA) | Enantioselective Amidation | Racemic Phenylglycine Methyl Ester | 6-Aminopenicillanic acid | Ampicillin Synthesis | Selectivity for (R)-enantiomer of the acyl donor | oup.com |

| Penicillin G Acylase (PGA) | Resolution of Racemic Mixtures | Racemic Chiral Acid/Ester | Amine/Alcohol | Chiral Synthons | High enantio- and regioselectivity | nih.gov |

Organocatalytic and Transition Metal-Catalyzed Enantioselective Syntheses of Chiral Amides

Beyond enzymatic methods, the synthesis of chiral amides has been advanced significantly through the development of small-molecule organocatalysts and transition-metal complexes. These chemical catalysts offer complementary approaches, often providing access to different substrate scopes and reaction pathways compared to biocatalysts.

Chiral Lithium Amide-Mediated Desymmetrization Reactions

Chiral lithium amides are powerful, non-nucleophilic bases used for asymmetric deprotonation reactions. organicreactions.org A key application is the desymmetrization of prochiral compounds, where the chiral base selectively removes one of two enantiotopic protons, thereby creating a stereocenter in a single step. orgsyn.org This strategy is highly effective for synthesizing chiral building blocks from achiral starting materials.

In the context of preparing α-hydroxy amides, this method can be applied to prochiral cyclic ketones. For example, the desymmetrization of a conformationally biased 4-substituted cyclohexanone (B45756) can be achieved with a chiral lithium amide. acs.org The chiral base preferentially removes an axial proton on one side of the molecule's plane of symmetry, generating an enantiomerically enriched lithium enolate. This enolate can then be trapped with an electrophile. While this method typically produces chiral ketones or silyl (B83357) enol ethers, these intermediates can be further elaborated through subsequent chemical steps to yield the desired α-hydroxy amide functionality.

The effectiveness of this method relies on the well-defined transition state structures formed between the substrate and the chiral lithium amide aggregate. nih.gov The structure of the chiral amine used to form the base is critical for achieving high levels of enantioselectivity. This approach has become a well-established strategy for generating non-racemic intermediates for target-oriented synthesis. organicreactions.org

| Reaction Type | Substrate Type | Catalyst | Key Principle | Resulting Intermediate | Ref |

| Asymmetric Deprotonation | Prochiral Cyclic Ketones | Chiral Lithium Amide | Selective removal of one of two enantiotopic protons | Enantiomerically enriched enolate | organicreactions.orgacs.org |

| Desymmetrization | Prochiral Cyclic Imide | Chiral Lithium Amide | Kinetically controlled deprotonation of an achiral substrate | Chiral carbanion intermediate | orgsyn.org |

| Epoxide Rearrangement | meso-Epoxides | Chiral Lithium Amide | Enantioselective rearrangement to allylic alcohols | Chiral Allylic Alcohol |

Enantioselective Carbene N-H Insertion Methodologies

Transition metal-catalyzed N-H insertion reactions represent a highly efficient and atom-economical method for forming carbon-nitrogen bonds. nih.gov This reaction involves the generation of a metal carbene intermediate from a diazo compound precursor, which then inserts into the N-H bond of an amine or amide. acs.org The use of chiral transition-metal catalysts, particularly those based on rhodium and copper, has enabled highly enantioselective versions of this transformation. nih.govresearchgate.net

For the synthesis of a chiral amide like this compound, this methodology could be envisioned by reacting a primary amide with a suitable diazo precursor. A rhodium(II)-catalyzed reaction between an aryldiazoester and an amine or amide proceeds under mild conditions to afford α-amino esters or related amide products. acs.orgorganic-chemistry.org By employing a chiral catalyst system, such as a combination of an achiral rhodium source and a chiral cocatalyst (e.g., a chiral squaramide), the N-H insertion can be rendered highly enantioselective. researchgate.netnih.gov This cooperative catalysis approach has been shown to produce chiral amides with excellent yields and enantioselectivities. researchgate.net The reaction is often very fast, and mechanistic studies suggest that non-covalent interactions between the chiral catalyst and a reaction intermediate are crucial for enantiocontrol. researchgate.net

| Catalyst System | Carbene Precursor | N-H Substrate | Key Feature | Product Type | Enantiomeric Excess (ee) | Ref |

| Achiral Rh(II) + Chiral Squaramide | Diazoketone | Primary Amide | Cooperative catalysis, rapid reaction | Chiral α-Alkylated Amide | High | researchgate.netnih.gov |

| Achiral Cu(I) + Chiral Amino-thiourea | Diazo Ester | Aliphatic Amine | Tandem catalysis, enantioselective proton transfer | Chiral α-Amino Acid Derivative | High | nih.gov |

| Chiral Dirhodium(II) Carboxylate | Methyl 2-diazophenylacetate | Benzyl (B1604629) Carbamate | Direct use of chiral metal complex | N-protected Phenylglycine Ester | Low to moderate | semanticscholar.org |

| Rh₂(OAc)₄ (achiral) | Aryldiazoester | Aniline | Mechanochemical, solvent-free conditions | α-Amino Ester | N/A (achiral catalyst) | acs.orgorganic-chemistry.org |

Asymmetric Condensation and Dehydrative Amidation Approaches

The direct condensation of carboxylic acids with amines to form amides is a fundamental transformation in organic chemistry. When applied to the synthesis of chiral amides such as this compound, achieving high enantioselectivity is a significant challenge. Dehydrative amidation, often facilitated by a catalyst, provides a direct route that avoids the pre-activation of the carboxylic acid, thereby offering a more atom-economical process.

Recent advancements have demonstrated the use of catalysts like diboronic acid anhydride (B1165640) for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This method is notable for its application in synthesizing N-methyl secondary amides under relatively mild conditions. rsc.org While not specifically detailed for this compound in the provided search results, this catalytic approach represents a viable and modern strategy for such transformations. The key to its success in an asymmetric context would be the development of a chiral variant of the catalyst or the use of a chiral auxiliary that can effectively control the stereochemical outcome of the amidation reaction.

Biocatalytic approaches also present a powerful tool for asymmetric condensation. The use of enzymes, such as nitrilases, can offer high enantioselectivity in the synthesis of chiral amides. For instance, a combination of an (R)-specific oxynitrilase and an amide-forming nitrilase variant has been used to convert benzaldehyde (B42025) and cyanide into (R)-mandelic acid amide with high enantiomeric excess (ee > 90%). nih.govresearchgate.net This enzymatic cascade demonstrates the potential for highly stereoselective synthesis of related chiral amides directly from simple precursors. nih.govresearchgate.net

| Method | Catalyst/Enzyme | Key Features | Potential Application |

| Catalytic Dehydrative Amidation | Diboronic acid anhydride | Direct condensation, use of aqueous methylamine. rsc.org | Synthesis of N-methyl amides. |

| Biocatalytic Cascade | (R)-oxynitrilase and nitrilase | High enantioselectivity (ee > 90%) from simple precursors. nih.govresearchgate.net | Direct synthesis of (R)-mandelic acid amide. nih.govresearchgate.net |

Stereoselective Chemical Syntheses of this compound from Chiral Precursors

Derivatization from (R)-Mandelic Acid and its Esters

The most direct and widely utilized method for synthesizing this compound involves the derivatization of the readily available chiral precursor, (R)-Mandelic acid. This approach leverages the existing stereocenter of the starting material, thereby ensuring the desired stereochemistry in the final product.

The process typically involves the amidation of (R)-Mandelic acid or its corresponding esters with methylamine. To facilitate this reaction, the carboxylic acid group is often activated. Common activating agents include carbonyldiimidazole, which transforms the carboxylic acid into a more reactive intermediate that readily reacts with methylamine. rsc.org Alternatively, the ester of (R)-Mandelic acid, such as methyl (R)-mandelate, can be directly subjected to aminolysis with methylamine. This reaction is often carried out at elevated temperatures or with a catalyst to drive the reaction to completion.

The primary advantage of this method is its stereochemical reliability. Since the chiral center of (R)-Mandelic acid is not directly involved in the amidation reaction, the risk of racemization is minimal under standard conditions, leading to a high enantiomeric purity of the final product.

| Starting Material | Reagent | Key Transformation | Product |

| (R)-Mandelic Acid | Carbonyldiimidazole, then Methylamine | Activation of carboxylic acid followed by amidation. rsc.org | This compound |

| Methyl (R)-mandelate | Methylamine | Aminolysis of ester | This compound |

Reactivity and Advanced Chemical Transformations of R 2 Hydroxy N Methyl 2 Phenylacetamide

Reactions Involving the Secondary Hydroxyl Functional Group

The secondary hydroxyl group in (R)-2-Hydroxy-N-methyl-2-phenylacetamide is a key site for chemical modification, allowing for the introduction of various substituents through O-alkylation and O-acylation, as well as its conversion to a keto group via oxidation.

O-Alkylation and O-Acylation Strategies

The hydroxyl group can be readily alkylated or acylated to form ether and ester derivatives, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-Alkylation: The alkylation of N-substituted 2-phenylacetamides, a class of compounds that includes this compound, can be achieved using various alkylating agents. While specific studies on this exact molecule are limited, general principles suggest that reactions with alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the corresponding O-alkylated products. The choice of base and solvent can influence the reaction's efficiency and selectivity.

O-Acylation: Similarly, O-acylation can be accomplished by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction proceeds via nucleophilic acyl substitution to yield the corresponding ester.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | O-Methyl Ether |

| Alkyl Halide | Benzyl Bromide | O-Benzyl Ether |

| Acid Chloride | Acetyl Chloride | O-Acetyl Ester |

| Acid Anhydride (B1165640) | Acetic Anhydride | O-Acetyl Ester |

This table represents potential reactions based on the general reactivity of similar compounds.

Oxidation Reactions to α-Ketoamides

The secondary hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding α-ketoamide, N-methyl-2-oxo-2-phenylacetamide. Various oxidizing agents can be employed for this transformation. The resulting α-ketoamide is a valuable synthetic intermediate.

Chemical Modifications and Transformations of the Amide Moiety

The N-methylamide functionality also presents opportunities for chemical modification, including further substitution on the nitrogen atom and cleavage of the amide bond.

N-Alkylation and N-Acylation Reactions

While the nitrogen atom in the amide is less nucleophilic than the oxygen of the hydroxyl group, N-alkylation and N-acylation are possible under specific conditions. Generally, amides react with powerful electrophilic reagents to form N-substituted derivatives. Direct substitution at the nitrogen atom can occur under strongly alkaline or acidic conditions.

Hydrolysis and Amide Bond Cleavage Studies

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield mandelic acid and methylamine. The rate of hydrolysis is dependent on factors such as pH and temperature. Enzymatic hydrolysis also presents a potential route for amide bond cleavage, offering high selectivity under mild conditions.

Stereoselective Derivatization and Epimerization Studies

Given the chiral nature of this compound, stereoselective reactions that preserve or controllably alter the stereochemistry at the α-carbon are of significant interest.

Reactions involving the chiral center must be carefully controlled to prevent epimerization, which is the loss of stereochemical integrity. The stability of the stereocenter can be influenced by the reaction conditions, particularly the presence of strong bases or high temperatures. Stereoselective derivatization, where a new functional group is introduced while maintaining the desired stereochemistry, is crucial for the synthesis of enantiopure compounds.

Diastereoselective Reactions Influenced by the Chiral Center

The presence of a chiral center alpha to the carbonyl group in this compound profoundly influences the stereochemical outcome of nucleophilic addition reactions. The stereoselectivity of such reactions can often be rationalized by established stereochemical models, primarily the Cram's chelate model and the Felkin-Anh model.

In the case of this compound, the α-hydroxy group can act as a chelating moiety with a Lewis acidic metal center of an organometallic reagent. This chelation locks the conformation of the molecule, leading to a rigid cyclic intermediate. According to the Cram's chelate model , the nucleophile will then preferentially attack the carbonyl carbon from the less sterically hindered face of this rigid structure. For this to occur, a heteroatom capable of coordinating to the metal is necessary at the α-position.

The expected chelation-controlled addition to this compound would involve the formation of a five-membered ring intermediate where the magnesium atom of the Grignard reagent coordinates with both the hydroxyl oxygen and the carbonyl oxygen. This conformation orients the phenyl group and the hydrogen atom of the chiral center in a fixed position, directing the incoming nucleophile to the less hindered face. This generally leads to the formation of a syn diastereomer as the major product.

Alternatively, under non-chelating conditions, the Felkin-Anh model would predict the stereochemical outcome. In this model, the largest substituent on the α-chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory. For this compound, the phenyl group is the largest substituent. The Felkin-Anh model would predict the formation of the anti diastereomer. The choice of solvent and the nature of the Grignard reagent (e.g., the halide) can influence which model predominates.

Role as a Weinreb Amide Analogue in C-C Bond Forming Reactions

The N-methylamide moiety in this compound allows it to function as an analogue of the well-known N-methoxy-N-methylamide, or Weinreb amide. The Weinreb amide is a valuable functional group in organic synthesis for the preparation of ketones from carboxylic acid derivatives. wikipedia.orgcmu.edu A key feature of the Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate that resists further addition or collapse until acidic workup. researchgate.netresearchgate.net This prevents the common problem of over-addition to form tertiary alcohols, which is often observed with other carbonyl compounds like esters. masterorganicchemistry.com

The stability of the intermediate formed from a Weinreb amide is attributed to the chelation of the metal by the N-methoxy and the newly formed alkoxide oxygen atoms. wikipedia.org Similarly, the N-methyl-α-hydroxyamide structure in this compound can form a stable five-membered chelate with the metal of an organometallic reagent, involving the hydroxyl oxygen and the carbonyl oxygen. This chelated intermediate is resistant to further nucleophilic attack, thus allowing for the isolation of the ketone after hydrolysis. This makes this compound a useful chiral building block for the synthesis of α-hydroxy ketones.

Nucleophilic Additions to the Carbonyl Group (e.g., Grignard Reactions)

Grignard reagents are potent nucleophiles that readily add to carbonyl groups. masterorganicchemistry.com The reaction of this compound with a Grignard reagent (R'MgX) is expected to proceed via a chelation-controlled pathway, leading to the formation of a chiral α-hydroxy ketone after acidic workup.

The mechanism involves the initial deprotonation of the hydroxyl group by the Grignard reagent, followed by the formation of a magnesium chelate. The nucleophilic alkyl or aryl group (R') from a second equivalent of the Grignard reagent then adds to the carbonyl carbon. The resulting stable tetrahedral intermediate is subsequently hydrolyzed to yield the corresponding α-hydroxy ketone. The diastereoselectivity of this addition is governed by the principles outlined in the Cram's chelate model.

While specific experimental data for the reaction of this compound with various Grignard reagents is not extensively documented in readily available literature, the expected outcomes based on analogous systems are presented in the table below. The diastereomeric ratio (d.r.) would be highly dependent on the specific Grignard reagent and reaction conditions.

| Grignard Reagent (R'MgX) | Expected Major Product (after hydrolysis) | Predicted Predominant Diastereomer |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | (R)-1-Hydroxy-1-phenylpropan-2-one | syn |

| Ethylmagnesium bromide (C₂H₅MgBr) | (R)-1-Hydroxy-1-phenylbutan-2-one | syn |

| Phenylmagnesium bromide (C₆H₅MgBr) | (R)-1-Hydroxy-1,2-diphenyl-ethanone | syn |

| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | (R)-1-Hydroxy-3-methyl-1-phenylbutan-2-one | syn |

It is important to note that factors such as the solvent, temperature, and the nature of the halide in the Grignard reagent can significantly impact the diastereoselectivity of the reaction. nih.gov For instance, the use of alkylmagnesium iodides has been shown to enhance the formation of syn diols in reactions with β-hydroxy ketones, an effect that could potentially be extrapolated to α-hydroxy amide systems. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation of R 2 Hydroxy N Methyl 2 Phenylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidaiontion (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of (R)-2-Hydroxy-N-methyl-2-phenylacetamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The methine proton (CH-OH) is expected to appear as a singlet or a doublet around δ 4.8-5.2 ppm. The N-methyl group (N-CH₃) would present as a singlet or a doublet (if coupled to the N-H proton) around δ 2.7-2.9 ppm. The hydroxyl (OH) and amide (NH) protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield (δ ~170-175 ppm). The carbons of the phenyl ring are expected in the δ 125-140 ppm range. The carbon bearing the hydroxyl group (CH-OH) would resonate around δ 70-75 ppm, and the N-methyl carbon (N-CH₃) would be found in the upfield region, typically around δ 26-30 ppm.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Phenyl-H | 7.20-7.50 | Multiplet | C=O (Amide) | ~173 |

| NH (Amide) | Variable (Broad) | Singlet | Phenyl (quaternary) | ~138 |

| CH-OH | ~5.0 | Singlet | Phenyl-CH | 125-129 |

| OH | Variable (Broad) | Singlet | CH-OH | ~73 |

| N-CH₃ | ~2.8 | Doublet/Singlet | N-CH₃ | ~28 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compound Verification

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₉H₁₁NO₂) is 165.078978594 Da. sepscience.com

Using techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. HRMS analysis would verify the molecular formula by matching the experimentally measured mass to the theoretical mass with a very low margin of error (typically <5 ppm).

The fragmentation pattern observed in mass spectrometry provides further structural confirmation. A common fragmentation pathway for this molecule involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a characteristic benzoyl cation fragment (m/z 105) or a related species after rearrangement.

| Ion/Fragment | Formula | Theoretical m/z | Expected Observation |

|---|---|---|---|

| [M] | C₉H₁₁NO₂ | 165.07898 | Molecular Ion |

| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.08626 | Protonated Molecule (ESI) |

| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.06819 | Sodiated Adduct (ESI) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, amide, and aromatic functionalities.

The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretch of the secondary amide typically appears in a similar region, often around 3300 cm⁻¹. A strong, sharp absorption band around 1640-1670 cm⁻¹ is a key diagnostic for the C=O stretching vibration (Amide I band) of the amide group. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch (H-bonded) | 3200-3400 | Strong, Broad |

| N-H (Amide) | Stretch | ~3300 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Weak |

| C=O (Amide I) | Stretch | 1640-1670 | Strong |

| N-H (Amide II) | Bend | ~1550 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Optical rotation is the defining physical property of chiral molecules. wikipedia.org A solution of a single enantiomer will rotate the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured with a polarimeter to determine the specific rotation ([α]), a characteristic value for a given compound under specific conditions (temperature, solvent, concentration, and wavelength). libretexts.org The (R)-enantiomer will rotate light in one direction, while its (S)-enantiomer will rotate it by an equal magnitude in the opposite direction. libretexts.org While the specific rotation for this compound is not widely reported in the literature, a non-zero value would be expected for an enantiomerically pure sample. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation. wikipedia.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. A CD spectrum can serve as a fingerprint for a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of analogous compounds with known stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

While optical rotation can confirm the presence of a single enantiomer, chiral chromatography is the gold standard for quantifying the enantiomeric purity, or enantiomeric excess (ee), of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. nih.gov

For compounds like N-methylmandelamide and its derivatives, polysaccharide-based CSPs are highly effective. A common and successful approach involves using a column such as the Lux Amylose-1. nih.gov The separation is typically achieved under normal phase conditions. A mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is used to elute the compounds. nih.govcsfarmacie.cz The differential interaction of the enantiomers with the chiral amylose (B160209) polymer results in baseline separation, allowing for the precise quantification of each enantiomer.

| Parameter | Condition |

|---|---|

| Column | Lux Amylose-1 (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Temperature | 25 °C nih.gov |

| Detection | UV at 210 nm nih.gov |

| Expected Result | Separation of (R) and (S) enantiomers into two distinct peaks. |

X-Ray Crystallography for Definitive Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a map of electron density within the crystal, from which the precise position of every atom can be determined.

Theoretical and Computational Investigations of R 2 Hydroxy N Methyl 2 Phenylacetamide

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

There are no specific, published Density Functional Theory (DFT) studies that focus on the electronic structure, stability, and reactivity of (R)-2-Hydroxy-N-methyl-2-phenylacetamide. Such a study would typically involve calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and reactivity descriptors. While DFT has been applied to its parent compound, mandelic acid, and other derivatives to understand their antioxidant properties and reactivity, this analysis has not been extended in published literature to the N-methyl amide derivative. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States in Asymmetric Transformations

No computational models detailing the reaction mechanisms and transition states in asymmetric transformations involving this compound have been found in the scientific literature. Research in this area would be valuable for understanding its synthesis and role in stereoselective reactions. Computational studies on other chiral amides have been used to elucidate the role of non-covalent interactions in controlling enantioselectivity, but this specific compound has not been the subject of such an investigation.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational analysis or molecular dynamics simulations of this compound. A conformational analysis would identify the most stable three-dimensional shapes of the molecule, which is crucial for understanding its biological activity and physical properties. Molecular dynamics simulations would provide insights into its behavior and interactions with solvents or biological macromolecules over time. While these are common computational techniques, they have not been applied to this particular molecule in published studies.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

No studies were found that computationally predict the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound and compare them with experimental data. This type of analysis is a powerful tool for structural elucidation and for validating computational methods. For related compounds, DFT has been used to compute theoretical vibrational frequencies, which are then compared with experimental results to confirm structural assignments. However, this specific analysis for this compound is not present in the available literature.

Applications of R 2 Hydroxy N Methyl 2 Phenylacetamide As a Chiral Building Block and in Chemical Processes

Utility in the Asymmetric Synthesis of Complex Organic Molecules

Optically active mandelic acid and its derivatives are recognized as crucial building blocks in asymmetric synthesis, particularly within the pharmaceutical and chemical industries. unisa.it These compounds are integral to the structure of various drugs, such as the antibiotic Cefamandole, and serve as key precursors for well-known medications like the antiplatelet drug Clopidogrel and the mydriatic agent Homatropine. unisa.it The versatility of mandelic acid derivatives allows for their use as chiral solvating agents and starting materials for a wide array of complex, biologically active molecules. unisa.it

The synthesis of optically active mandelic acid esters, which are closely related to (R)-2-Hydroxy-N-methyl-2-phenylacetamide, has been achieved through various enantioselective methodologies. unisa.itresearchgate.net One such approach is a non-enzymatic, one-pot synthesis that yields (R)-methyl mandelates with high enantioselectivity. unisa.itresearchgate.net This process demonstrates the utility of the mandelic acid framework in constructing chiral molecules from commercially available starting materials. unisa.itresearchgate.net The ability to create these valuable derivatives underscores the importance of the core mandelic structure, which is shared by this compound, as a foundational element in the synthesis of enantiomerically pure compounds.

Role as a Chiral Ligand or Catalyst Precursor in Metal-Catalyzed Reactions

The structural features of this compound, specifically the presence of a stereogenic center and heteroatoms capable of coordinating to metal ions, suggest its potential as a chiral ligand or catalyst precursor in asymmetric metal-catalyzed reactions. While direct applications of this specific compound are not extensively documented, research on related mandelic acid derivatives provides strong evidence for this potential.

Ligands derived from (S)- and (R)-mandelic acid, functionalized with oxazoline (B21484) moieties, have been successfully employed in the asymmetric phenyl transfer to aromatic aldehydes. researchgate.net These reactions, which utilize the chirality of the mandelic acid backbone to induce enantioselectivity, highlight the potential of this class of compounds in catalysis. researchgate.net Furthermore, (R)-mandelic acid itself has been used as a chiral co-catalyst in the organocatalyzed Michael addition reaction, where it was found to significantly improve both the yield and stereoselectivity of the product. researchgate.net

The synthesis of metal complexes with ligands derived from chiral molecules is a well-established strategy in asymmetric catalysis. researchgate.netnih.govhilarispublisher.com For instance, palladium(II)-N-heterocyclic carbene complexes derived from proline have been synthesized and characterized for their catalytic potential. nih.gov The development of recyclable chiral catalysts is also an area of active research, aiming to reduce production costs and promote environmentally friendly synthesis. nih.gov Given these precedents, this compound could be modified to create novel chiral ligands for a variety of metal-catalyzed transformations, including C-C and C-N bond-forming reactions. acs.org

Development of Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net Pseudoephenamine is an example of a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions. nih.gov The development of new and effective chiral auxiliaries is a continuous effort in asymmetric synthesis. researchgate.netjst.go.jp Given its defined stereochemistry, this compound has the potential to be developed into a chiral auxiliary for various asymmetric transformations.

The most common method for resolving a racemic mixture is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgchemeurope.com This technique relies on the different physical properties of the resulting diastereomers, such as solubility, which allows for their separation by crystallization. wikipedia.org Mandelic acid is a widely used resolving agent for this purpose. wikipedia.orgchemeurope.com For example, in the synthesis of the drug Duloxetine, (S)-mandelic acid is used to resolve a racemic alcohol by forming an insoluble diastereomeric salt with the (S)-enantiomer. chemeurope.com

Recent studies have explored the use of mandelamide, the parent amide of this compound, as a chiral resolving agent through cocrystallization. acs.org Diastereomeric cocrystal pairs of S-mandelamide with both enantiomers of mandelic acid and proline have been successfully synthesized, demonstrating the potential of this approach for chiral resolution. acs.org This suggests that this compound could also be an effective resolving agent, capable of forming diastereomeric cocrystals with a range of racemic compounds.

Application in Enantioseparation Techniques, including Chiral Chromatography

Enantioseparation techniques are essential for the analysis and preparation of enantiomerically pure compounds. Chiral chromatography, in particular, is a powerful tool for separating enantiomers. This compound and related mandelic acid derivatives can be effectively separated and analyzed using these methods.

High-performance liquid chromatography (HPLC) is a common technique for the enantioseparation of mandelic acid derivatives. sielc.com Reverse-phase HPLC methods can be employed for the analysis of compounds like 2-Hydroxy-N-methyl-N-phenylacetamide, a structurally similar compound. sielc.com These methods are scalable and can be used for the isolation of impurities in preparative separations. sielc.com

The table below summarizes typical conditions for the HPLC analysis of a related compound, which can be adapted for this compound.

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV | N/A |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid. | sielc.com |

Design of New Chiral Materials and Advanced Functional Molecules

The unique properties of chiral molecules are increasingly being harnessed in the design of new materials with advanced functionalities. This compound, with its inherent chirality, serves as a potential building block for such materials.

One area of interest is the synthesis of chiral polymers. Optically active polymers can be used as chiral stationary phases for the chromatographic separation of racemic mixtures. researchgate.net For example, polymers synthesized from N-substituted maleimides using chiral anionic initiators have shown excellent optical resolution capabilities. researchgate.net The incorporation of chiral units, such as those derived from this compound, into polymer backbones could lead to new materials for enantioseparation and other applications. researchgate.net

The self-assembly of chiral molecules is another avenue for creating functional materials. A study on the crystallization of mandelic acid in the presence of a polymer, poly(4-vinyl phenol), revealed that the morphology of the resulting crystals can be modulated. mdpi.com This control over the crystalline structure at the macroscopic level, dictated by molecular chirality, is crucial for the development of materials with specific optical or electronic properties. mdpi.com Additionally, mandelic acid has been used to synthesize ionic liquids, which are considered advanced functional molecules with potential applications as "green" solvents. researchgate.net The amide derivatives of these ionic liquids have also been prepared, suggesting that this compound could be a precursor to novel chiral ionic liquids with unique properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (R)-2-Hydroxy-N-methyl-2-phenylacetamide, and how can reaction yields be improved?

The synthesis of chiral acetamides like this compound often involves nucleophilic substitution or azide-mediated reactions. For example, a reflux method using toluene:water (8:2) with sodium azide (1.5 eq) at 5–7 hours can yield intermediates like 2-azidoacetamides, which are precursors to target compounds . To improve yields:

- Optimize stoichiometry and reaction time via kinetic studies.

- Monitor progress with TLC (e.g., hexane:ethyl acetate 9:1) to minimize byproducts.

- Purify intermediates via crystallization (ethanol) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Chiral HPLC : To confirm enantiomeric purity (>98% for the R-configuration).

- NMR Spectroscopy : and NMR to verify substituents (e.g., methyl and phenyl groups) and detect tautomerism .

- X-ray Crystallography : For absolute configuration determination using SHELXL refinement .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., 179.22 g/mol).

Q. How can enantiomeric purity be ensured during synthesis?

- Use chiral auxiliaries or catalysts to enforce stereoselectivity.

- Validate purity via polarimetry ([α] values) and cross-reference with chiral stationary phase HPLC .

- Compare experimental X-ray data (e.g., Flack parameter) with crystallographic databases .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from tautomerism (keto-enol equilibrium) or solvent effects. Strategies include:

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

Q. How can bioactivity assays be designed to evaluate pharmacological potential?

- In vitro testing : Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC determination.

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated derivatives) to identify pharmacophores.

Q. What experimental protocols mitigate safety risks during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact .

- Waste disposal : Segregate organic waste and collaborate with certified disposal agencies .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sodium azide) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.